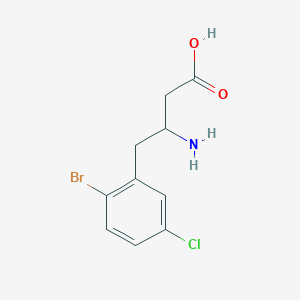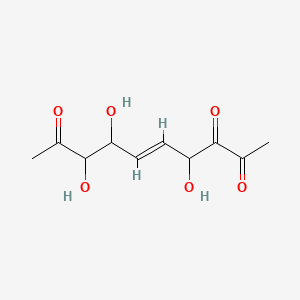![molecular formula C25H33N3O4 B12291169 tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/no-structure.png)
tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate typically involves multiple steps. One common approach starts with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tert-butyl N-methylcarbamate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The phenylpiperazine moiety can bind to neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar in structure but lacks the piperazine moiety.
N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate is unique due to the combination of its hydroxyphenyl and phenylpiperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C25H33N3O4 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3 |
Clé InChI |
YLBRLSGEMMRUIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)


![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

